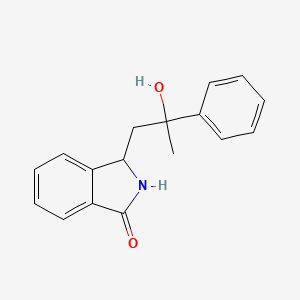
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound with a unique structure that combines an isoindoline core with a hydroxyphenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindoline derivatives with hydroxyphenylpropyl reagents. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the isoindoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylpropyl side chain may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea: Shares a similar hydroxyphenylpropyl side chain but differs in the core structure.
2,3-Dimethoxybenzamides: Similar in having a benzamide core but with different substituents on the phenyl ring.
Uniqueness
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts distinct chemical and biological properties
Biological Activity
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique isoindole structure, which is significant for its biological activity. The molecular formula is C16H17NO, and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through antioxidant mechanisms.
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in tumor progression.
- Modulation of Cell Signaling Pathways : The compound could influence pathways such as PI3K/Akt and MAPK, which are critical in cancer biology.
- Antioxidant Activity : Its hydroxyl groups may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Cancer Cell Lines
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was used to evaluate cell viability.
- Results : The compound showed significant cytotoxicity against breast and lung cancer cell lines with IC50 values ranging from 5 to 15 µM.
-
Neuroprotection Assessment
- Objective : To investigate neuroprotective effects in vitro.
- Methodology : Neuroblastoma cells were exposed to oxidative stress conditions.
- Results : Treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).
Data Tables
Properties
CAS No. |
920299-90-7 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-(2-hydroxy-2-phenylpropyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C17H17NO2/c1-17(20,12-7-3-2-4-8-12)11-15-13-9-5-6-10-14(13)16(19)18-15/h2-10,15,20H,11H2,1H3,(H,18,19) |
InChI Key |
OORYTHXTAYVHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2=CC=CC=C2C(=O)N1)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















